molecular formula C17H19BrN4OS B11610268 10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Cat. No.: B11610268
M. Wt: 407.3 g/mol
InChI Key: KVJVZTLUGCKIRL-UHFFFAOYSA-N
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Description

10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. This compound is characterized by its unique spiro structure, which includes a cyclopentane ring fused to a triazino-benzoxazepine core. The presence of a bromine atom and a propylsulfanyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazino-benzoxazepine core, followed by the introduction of the bromine atom and the propylsulfanyl group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Chemical Reactions Analysis

10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The propylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Cyclization Reactions: The spiro structure allows for potential cyclization reactions, leading to the formation of new ring systems.

Common reagents used in these reactions include sodium hydride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets and pathways. The bromine atom and propylsulfanyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can be compared with other triazino-benzoxazepine derivatives, such as:

The uniqueness of 10’-bromo-3’-(propylsulfanyl)-7’H-spiro[cyclopentane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] lies in its spiro structure and the specific combination of functional groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H19BrN4OS

Molecular Weight

407.3 g/mol

IUPAC Name

10-bromo-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane]

InChI

InChI=1S/C17H19BrN4OS/c1-2-9-24-16-19-15-14(21-22-16)12-10-11(18)5-6-13(12)20-17(23-15)7-3-4-8-17/h5-6,10,20H,2-4,7-9H2,1H3

InChI Key

KVJVZTLUGCKIRL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCC4)N=N1

Origin of Product

United States

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